molecular formula C11H14F3O3P B13697326 1-(Trifluoromethyl)-3-(diethoxyphosphinyl)benzene

1-(Trifluoromethyl)-3-(diethoxyphosphinyl)benzene

Cat. No.: B13697326
M. Wt: 282.20 g/mol
InChI Key: DJHXZOVOMGLBOW-UHFFFAOYSA-N
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Description

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate is an organophosphorus compound with the molecular formula C11H14F3O3P. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 3-(trifluoromethyl)benzyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used as the solvent.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).

The reaction yields Diethyl [3-(Trifluoromethyl)phenyl]phosphonate as the main product along with some side products that can be separated through purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of Diethyl [3-(Trifluoromethyl)phenyl]phosphonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.

    Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form new carbon-phosphorus bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are common.

Major Products

The major products formed from these reactions include substituted phosphonates, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a building block in the preparation of complex molecules.

    Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research explores its potential as a precursor for the development of pharmaceuticals, particularly those targeting enzymes and receptors.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which Diethyl [3-(Trifluoromethyl)phenyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonate group can form strong interactions with metal ions and active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [3-(Trifluoromethyl)benzyl]phosphonate
  • Diethyl [3-(Trifluoromethyl)phenyl]phosphinate
  • Diethyl [3-(Trifluoromethyl)phenyl]phosphine oxide

Uniqueness

Diethyl [3-(Trifluoromethyl)phenyl]phosphonate is unique due to the presence of both the trifluoromethyl and phosphonate groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the phosphonate group provides versatility in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C11H14F3O3P

Molecular Weight

282.20 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)10-7-5-6-9(8-10)11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

DJHXZOVOMGLBOW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C(F)(F)F)OCC

Origin of Product

United States

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